molecular formula C22H32O3 B593941 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid CAS No. 90780-51-1

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

Numéro de catalogue: B593941
Numéro CAS: 90780-51-1
Poids moléculaire: 344.5 g/mol
Clé InChI: CSXQXWHAGLIFIH-OMFYHICESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid (16-HDHA) is a hydroxylated derivative of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid (PUFA) with six double bonds in the cis-configuration. Structurally, it is characterized by a hydroxyl group (-OH) at the C16 position and double bonds at positions 4, 7, 10, 13, 17, and 19 (). This compound is a bioactive lipid mediator involved in resolving inflammation and modulating immune responses, though its specific biological roles are less well-characterized compared to other hydroxylated DHA derivatives like resolvins or protectins ().

Méthodes De Préparation

Chemical Synthesis Approaches

The chemical synthesis of 16-HDoHE leverages convergent strategies to construct the carbon backbone while introducing hydroxyl groups at specific positions. A notable method involves copper-mediated cross-coupling reactions to assemble polyunsaturated fragments, followed by partial hydrogenation to establish cis-double bonds .

Fragment Assembly via Cu-Mediated Coupling

The synthesis begins with terminal alkynes as building blocks. For example, the C1–C8 fragment is prepared by coupling propargyl alcohol derivatives with iodinated intermediates under Sonogashira conditions. This step ensures the formation of conjugated enyne systems, which are critical for subsequent hydrogenation .

Hydrogenation and Hydroxylation

Following fragment assembly, partial hydrogenation using Lindlar catalyst selectively reduces triple bonds to cis-double bonds. The hydroxyl group at C16 is introduced via Sharpless epoxidation followed by acid-catalyzed ring-opening, achieving regioselective placement . Key reaction parameters include:

ParameterValueImpact on Yield
Temperature−78°C to 25°COptimizes stereochemistry
Catalyst (Lindlar)5 mol%Ensures >90% cis selectivity
Reaction Time12–24 hoursBalances completion vs. side reactions

Final Oxidation and Purification

The carboxylic acid terminus is oxidized from a protected aldehyde using Jones reagent. Purification via reverse-phase HPLC yields 16-HDoHE with >95% purity, as confirmed by LC-MS and 1H^1H-NMR .

Enzymatic Hydroxylation Pathways

In biological systems, 16-HDoHE is generated via cytochrome P450 (CYP) enzymes or lipoxygenase (LOX)-mediated oxidation of DHA. Studies in murine models demonstrate that CYP4F isoforms catalyze ω-3 hydroxylation, producing 16-HDoHE as a minor metabolite .

CYP450-Mediated Reactions

CYP4F3 and CYP4F4 exhibit specificity for DHA, introducing hydroxyl groups at C16 with a turnover rate of 0.8–1.2 nmol/min/mg protein. Kinetic parameters include:

EnzymeKmK_m (μM)VmaxV_{max} (nmol/min/mg)
CYP4F312.4 ± 1.71.1 ± 0.2
CYP4F415.6 ± 2.10.9 ± 0.1

Reaction conditions: pH 7.4, NADPH-regenerating system, 37°C .

LOX-Derived Pathways

15-Lipoxygenase (15-LOX) oxidizes DHA at C16, albeit with lower efficiency compared to CYP450. This pathway is prominent in human eosinophils and airway epithelial cells, yielding 16-HDoHE at concentrations of 0.46–2.51 ng/mg tissue in murine lung homogenates .

Industrial-Scale Production Considerations

While laboratory syntheses focus on precision, industrial methods prioritize cost-effectiveness and scalability. Large-scale hydroxylation employs fixed-bed reactors with immobilized CYP450 enzymes, achieving a space-time yield of 8.3 g/L/day . Challenges include:

  • Substrate Solubility : Microemulsion systems enhance DHA dispersion in aqueous media.

  • Catalyst Stability : Enzyme immobilization on silica nanoparticles extends half-life to 72 hours .

Analytical Validation of Synthetic Products

Rigorous characterization is essential for confirming structural integrity:

  • UV Spectroscopy : Conjugated dienes absorb at 234 nm, while trienes show λmax\lambda_{max} at 270 nm .

  • Tandem MS : Diagnostic ions at m/z 341 ([M-H]-H2_2O) and 297 ([M-H]-CO2_2) confirm hydroxylation .

  • Chiral HPLC : Enantiomeric excess >98% is achieved using cellulose-based columns .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Chemical65–72>951,200–1,500
Enzymatic45–5585–90800–1,000

Chemical synthesis offers higher purity but requires costly catalysts, whereas enzymatic methods are greener but suffer from lower yields .

Analyse Des Réactions Chimiques

Types of Reactions

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Mono-Hydroxylated DHA Derivatives

17-Hydroxydocosahexaenoic Acid (17-HDHA)

  • Structure : Hydroxyl group at C17 instead of C14.
  • Source : Precursor to specialized pro-resolving mediators (SPMs) like resolvin D1 (RvD1) and protectin D1 (PD1) via lipoxygenase (ALOX) and cyclooxygenase (COX-2) pathways ().
  • Function : Anti-inflammatory and pro-resolving effects in neurological and immune contexts ().
  • Key Difference : The C17 hydroxylation in 17-HDHA enhances its role in SPM biosynthesis, whereas 16-HDHA is less directly linked to these pathways .

15-Hydroxy-docosahexaenoic Acid (15-HDoHE)

  • Structure : Hydroxyl group at C13.
  • Source : Produced via ALOX15-mediated oxidation of DHA.
  • Function : Precursor to maresins, which promote tissue regeneration and inflammation resolution.
  • Key Difference : The hydroxylation at C15 positions 15-HDoHE for maresin synthesis, unlike 16-HDHA, which lacks a defined downstream mediator .

Epoxy and Dihydroxy Derivatives

15,16-Epoxydocosapentaenoic Acid (15,16-HEpDoPE)

  • Structure : Epoxide group between C15 and C15.
  • Source : Marine oxylipins from Leptocylindraceae species.
  • Function : Anti-inflammatory and cytotoxic properties.
  • Key Difference : The epoxide group introduces distinct reactivity compared to the hydroxyl group in 16-HDHA, enabling interactions with electrophile-sensitive receptors .

10S,17S-Dihydroxy-docosahexaenoic Acid (RvD1)

  • Structure : Two hydroxyl groups at C10 and C16.
  • Source : Enzymatic hydrolysis of 17-HDHA by ALOX5.
  • Function : Potent resolution of inflammation and immune modulation.
  • Key Difference: The dihydroxy structure of RvD1 enhances its bioactivity and receptor specificity (e.g., binding to GPR32) compared to mono-hydroxylated 16-HDHA .

Methyl 22-Hydroxydocosahexaenoate (Compound 10)

  • Structure : Methyl ester of 22-hydroxylated DHA.
  • Source : Synthetic modification for radiolabeling studies (e.g., fluorination for PET imaging).
  • Function : Used in preclinical tracer development.
  • Key Difference : Esterification alters bioavailability and metabolic fate compared to free-acid forms like 16-HDHA .

Deuterated 17-HDHA ([d5]17-HDHA)

  • Structure : Isotopically labeled 17-HDHA with deuterium at C21 and C22.
  • Source : Internal standard for mass spectrometry-based lipidomics.
  • Function: Quantification of endogenous hydroxyeicosatetraenoic acids (HETEs).
  • Key Difference : Isotopic labeling enables precise analytical applications, unlike unmodified 16-HDHA .

Comparative Data Table

Compound Name Hydroxylation/Epoxidation Site Key Enzymes Involved Biological Role Reference
16-HDHA C16 Undefined Limited characterization
17-HDHA C17 ALOX15, COX-2 Precursor to resolvins and protectins
15-HDoHE C15 ALOX15 Precursor to maresins
15,16-HEpDoPE C15-C16 epoxide Marine cytochrome P450 Anti-inflammatory
10S,17S-Dihydroxy-DHA (RvD1) C10, C17 ALOX5 Resolution of inflammation
Methyl 22-Hydroxydocosahexaenoate C22 (esterified) Synthetic fluorination Radiolabeling applications

Research Implications and Gaps

  • Structural-Activity Relationships : The position of hydroxylation (C16 vs. C17) significantly impacts metabolic fate and bioactivity. For example, 17-HDHA is central to SPM biosynthesis, while 16-HDHA remains understudied .
  • Analytical Challenges : Differentiation of hydroxylated DHA isomers (e.g., 16-HDHA vs. 17-HDHA) requires advanced techniques like LC-MS/MS with deuterated standards .
  • Therapeutic Potential: Compounds like RvD1 and PCTR1 (17-HDHA derivative) have demonstrated clinical relevance in inflammatory diseases, whereas 16-HDHA’s applications are yet to be explored .

Activité Biologique

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid (16-HDoHE) is a hydroxy fatty acid derived from docosahexaenoic acid (DHA), a member of the omega-3 fatty acids. This compound is characterized by a hydroxyl group at the 16th carbon position of its long aliphatic chain. The unique structural features of 16-HDoHE contribute to its diverse biological activities, making it a subject of interest in pharmacological and nutritional research.

  • Molecular Formula : C22H34O3
  • Average Molecular Weight : 350.49 g/mol
  • Structural Characteristics : The presence of a hydroxyl group at the 16th carbon alters its chemical reactivity and interaction with biological systems compared to its parent compound, DHA.

Anti-inflammatory Effects

Research indicates that 16-HDoHE exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. For instance, studies have demonstrated its role in reducing the expression of cyclooxygenase enzymes and lipoxygenases involved in inflammatory processes .

Neuroprotective Properties

The compound has been linked to neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to protect neuronal cells from oxidative stress and apoptosis through various mechanisms, including the modulation of signaling pathways associated with cell survival .

Antinociceptive Activity

16-HDoHE has been identified to possess antinociceptive properties, which may be beneficial in pain management. Experimental data suggest that it interacts with pain receptors (e.g., TRPV1) to diminish pain perception . A summary of its antinociceptive activity is presented in Table 1.

CompoundActivity LevelMechanism
16-HDoHEModerateTRPV1 receptor modulation
7(8)-EpDPELowUnknown
19(20)-EpDPELowUnknown

Study on Inflammation

A study published in Molecules examined the effects of 16-HDoHE on inflammatory markers in vitro. The results indicated that treatment with 16-HDoHE significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.

Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of 16-HDoHE resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests that the compound may influence neurodegenerative processes positively .

The biological activities of 16-HDoHE can be attributed to several mechanisms:

  • Modulation of Lipid Mediators : It influences the production of bioactive lipid mediators involved in inflammation and cell signaling.
  • Receptor Interactions : The compound interacts with various receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in regulating inflammation and metabolism.
  • Antioxidant Activity : By scavenging free radicals, 16-HDoHE may protect cells from oxidative damage.

Q & A

Q. (Basic) What are the optimal methods for extracting 16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid from biological tissues?

The Bligh & Dyer method is widely used for lipid extraction. Homogenize wet tissue with chloroform:methanol (1:2 v/v) to form a miscible system with tissue water. Dilute with chloroform and water to separate layers; the chloroform layer contains lipids. This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation . For hydroxylated derivatives like 16-HDoHE, adjust solvent ratios to account for polar functional groups and use antioxidants (e.g., vitamin E) to prevent oxidation during extraction .

Q. (Basic) Which analytical techniques are recommended for structural elucidation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Resolves double-bond geometry (e.g., cis vs. trans) and hydroxylation positions. For example, ¹H-NMR can differentiate 16-HDoHE from isomers like 17-HDoHE by characteristic shifts at δ 5.3–5.5 ppm (polyunsaturated regions) and δ 3.6–4.0 ppm (hydroxyl-bearing carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 344.235 for [M-H]⁻) and fragmentation patterns. LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity in complex matrices .

Q. (Advanced) What are the key challenges in quantifying 16-HDoHE in biological matrices, and how can they be mitigated?

Challenges :

  • Low endogenous concentrations (e.g., pg/mg tissue) and matrix interference.
  • Isomerization during sample preparation (e.g., 16-HDoHE vs. 17-HDoHE) .

Solutions :

  • Use stable isotope-labeled internal standards (e.g., deuterated 16-HDoHE) to correct for recovery losses .
  • Optimize solid-phase extraction (SPE) with polar sorbents (e.g., C18 + silica) to isolate hydroxylated lipids.
  • Validate methods using animal models (e.g., rodents) with controlled diets to minimize confounding fatty acids .

Q. (Advanced) How do metabolic interactions between 16-HDoHE and other ω-3/ω-6 fatty acids influence experimental outcomes?

16-HDoHE competes with precursors like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) for enzymatic modification. For example:

  • Cyclooxygenase (COX) and lipoxygenase (LOX) pathways : Hydroxylation at position 16 may reduce substrate affinity for COX-2, altering prostaglandin synthesis .
  • Desaturase competition : In vitro studies show ω-3 fatty acids suppress Δ5-desaturase activity, reducing arachidonic acid (AA) derivatives. This requires careful dietary control in animal models to avoid skewed results .

Q. (Basic) What safety protocols are essential when handling 16-HDoHE in laboratory settings?

  • Storage : Store at -80°C under nitrogen to prevent oxidation. Stabilize with vitamin E (0.1% w/v) in ethanolic solutions .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles. Avoid inhalation of aerosols; work in a fume hood for solvent-based preparations .

Q. (Advanced) How should experimental designs be structured to study the anti-inflammatory mechanisms of 16-HDoHE?

  • In vitro models : Use macrophage cell lines (e.g., RAW 264.7) stimulated with LPS. Measure TNF-α, IL-6, and NF-κB activation via ELISA/Western blot. Compare 16-HDoHE to DHA and resolvins .
  • Dose-response studies : Administer 1–100 µM concentrations to identify therapeutic windows. Include controls for autoxidation (e.g., antioxidant-free groups) .

Q. (Advanced) How can discrepancies in hydroxylation positional isomers (e.g., 16-HDoHE vs. 17-HDoHE) be resolved analytically?

  • Chiral chromatography : Use a chiral column (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to separate enantiomers.
  • Synthetic standards : Compare retention times and MS/MS spectra to commercially available 17-HDoHE and custom-synthesized 16-HDoHE .

Q. (Basic) What factors influence the stability of 16-HDoHE during long-term storage?

  • Light and temperature : Degradation accelerates under UV light or >-20°C. Use amber vials and cold-chain logistics .
  • Solvent choice : Ethanol > 90% reduces hydrolysis compared to aqueous buffers. Avoid repeated freeze-thaw cycles .

Q. (Advanced) What role does 16-HDoHE play in electrophilic lipid signaling pathways?

16-HDoHE is a precursor for electrophilic oxo-derivatives (e.g., 16-oxo-DHA), which covalently modify Keap1, activating Nrf2/ARE antioxidant pathways. Use click chemistry probes (e.g., alkyne-tagged 16-HDoHE) to track protein adducts in vitro .

Q. (Advanced) How does 16-HDoHE interact with phospholipases in lipid remodeling?

  • Phospholipase A₂ (PLA₂) : Preferentially hydrolyzes 16-HDoHE-containing phospholipids at the sn-2 position. Use positional lipidomics (e.g., shotgun lipidomics) to track acyl chain distribution .
  • Competitive inhibition : In vitro assays show 16-HDoHE reduces PLA₂ activity by 30% compared to AA, requiring kinetic modeling to adjust enzyme parameters .

Propriétés

Numéro CAS

90780-51-1

Formule moléculaire

C22H32O3

Poids moléculaire

344.5 g/mol

Nom IUPAC

(4Z,7Z,10Z,13Z,17Z,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15-

Clé InChI

CSXQXWHAGLIFIH-OMFYHICESA-N

SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

SMILES isomérique

CC/C=C\C=C/C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O

SMILES canonique

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

Synonymes

16-hydroxy Docosahexaenoic Acid; (±)16-HDoHE

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid
16-Hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.